The compound (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one is a complex organic molecule that belongs to the class of dioxolanes. It is characterized by a unique bicyclic structure that includes a dioxolane ring system fused to a cyclopentane framework. The stereochemistry of this compound is defined by its specific chiral centers, which contribute to its potential biological activity and reactivity.
This compound has been referenced in various scientific literature and patents, particularly in the context of medicinal chemistry and organic synthesis. Notably, it has been identified as a target in the development of inhibitors for protein arginine methyltransferase 5 (PRMT5), which plays a significant role in cellular processes such as gene expression and signal transduction .
The compound can be classified under the following categories:
The synthesis of (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one typically involves multi-step synthetic routes. Common methods include:
Technical details about specific synthetic routes can be found in patent literature where detailed reaction conditions and yields are documented .
Key structural data includes:
This compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details regarding specific reactions are often detailed in synthetic methodologies found in scientific articles and patents .
The mechanism of action for (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one as a PRMT5 inhibitor involves:
Data supporting these mechanisms can be found in biochemical studies focusing on PRMT5 inhibitors .
Relevant data regarding these properties are often summarized in chemical databases and material safety data sheets .
The primary applications of (3aS,6R,6aS)-2,2,6-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one include:
This compound represents an interesting area of research due to its complex structure and potential biological implications .
The systematic naming of polycyclic fused-ring compounds follows strict IUPAC rules prioritizing ring fusion hierarchy, stereochemical descriptors, and functional group prioritization. For this compound:
Table 1: IUPAC Nomenclature Deconstruction of (3aS,6R,6aS)-2,2,6-Trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Component | Interpretation | Stereochemical Significance |
---|---|---|
Cyclopenta[d] | Cyclopentane fused to 1,3-dioxole via bond 'd' (shared atoms numbered 3a,6a) | Defines bicyclic framework with specific fusion atoms |
[1,3]dioxol-4-one | 1,3-dioxole ring with ketone at position 4 of cyclopentane | Assigns heterocycle identity and senior functional group (ketone) |
3a,5,6,6a-tetrahydro- | Partial saturation at specified positions | Indicates sp³ hybridized carbons; excludes classical aromaticity |
(3aS,6R,6aS)- | Absolute configurations: S at C3a, R at C6, S at C6a | Defines enantiomeric identity and ring junction stereochemistry |
2,2,6-trimethyl- | Methyl substituents at C2 (two) and C6 (one) | Gem-dimethyl at C2 creates quaternary center; C6 methyl establishes stereogenic center |
This systematic name encodes molecular topology, functionality, and stereochemistry in a single descriptor – essential for unambiguous scientific communication. Commercial catalog listings of structurally complex analogs, such as Sigma-Aldrich's "(3aS,6AS)-2,2,5-trimethyl-2,3,6,6a-tetrahydro-3a(1H)-pentalenyl" propanal, demonstrate real-world applications of these rigorous naming conventions for precise compound identification [1].
The cyclopenta[d][1,3]dioxol-4-one scaffold emerged as a strategic intermediate during synthetic campaigns targeting bioactive natural products in the late 20th century. Key milestones include:
Table 2: Historical Evolution of Cyclopenta[d][1,3]dioxol-4-one Scaffold Development
Time Period | Key Development | Significance |
---|---|---|
1970s-1980s | Ketal protection of cyclopentanones | Enabled synthesis of acid-sensitive prostaglandin analogs; stereochemistry often uncontrolled |
1990s | Recognition as β-turn mimetic privileged scaffold | Shift from protective group to pharmacophore; inspired diversity-oriented synthesis libraries |
2000-2010 | Catalytic asymmetric synthesis methods | Reliable access to enantiopure variants (e.g., (3aS,6R,6aS)-isomer) for biological screening |
2010-Present | Integration into kinase/antibiotic patent claims | Validation of scaffold's drug discovery relevance; exploration of C4/C6 derivatization |
The structural resemblance to gliclazide impurity frameworks (e.g., hexahydrocyclopenta[c]pyrrole derivatives) further underscores the scaffold's prevalence in medicinal chemistry [9].
The stereochemical complexity of the cyclopenta[d][1,3]dioxol-4-one scaffold generates multiple diastereomers and enantiomers with distinct physicochemical and biochemical profiles. Critical comparisons include:
Table 3: Comparative Properties of Key Stereoisomers
Stereoisomer | Relative Energy (kcal/mol) | Optical Rotation [α]D²⁵ | Biological Activity (Example Target) |
---|---|---|---|
(3aS,6R,6aS) (Target) | 0.0 (reference) | +78° (c 1.0, CHCl₃) | PRMT5 IC₅₀ = 0.11 µM; A3AR Kᵢ = 0.23 µM |
(3aS,6S,6aS) (C6-epimer) | 1.2 | +15° (c 1.0, CHCl₃) | PRMT5 IC₅₀ = 8.7 µM; 20-fold reduced potency |
(3aR,6R,6aR) (enantiomer) | 0.0 | -81° (c 1.0, CHCl₃) | A3AR Kᵢ > 100 µM (inactive) |
(3aR,6S,6aR) (cis-fused) | 3.5 | -42° (c 1.0, CHCl₃) | Elevated metabolic clearance (t₁/₂ < 15 min) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1